2,4-Diisopropyloxetan-3-amine
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Overview
Description
2,4-Diisopropyloxetan-3-amine is an organic compound featuring an oxetane ring substituted with two isopropyl groups and an amine group. Oxetanes, characterized by their four-membered ring structure, are known for their unique chemical properties and reactivity. The presence of the amine group in this compound adds to its versatility in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Diisopropyloxetan-3-amine typically involves the cyclization of suitable precursors under controlled conditions. One common method includes the reaction of 2,4-diisopropyl-3-hydroxybutan-1-amine with a dehydrating agent to form the oxetane ring. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, and temperatures ranging from 0°C to 50°C.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Purification steps, such as distillation or recrystallization, are employed to obtain the compound in high purity.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxetane derivatives with oxidized functional groups.
Reduction: Reduction reactions can convert the oxetane ring to more stable structures, often using reducing agents such as lithium aluminum hydride.
Substitution: The amine group in this compound can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under suitable conditions.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halides, alkoxides, and other nucleophilic species.
Major Products:
Oxidation Products: Oxetane derivatives with hydroxyl or carbonyl groups.
Reduction Products: Reduced oxetane structures.
Substitution Products: Various substituted oxetane derivatives depending on the nucleophile used.
Scientific Research Applications
2,4-Diisopropyloxetan-3-amine has found applications in various fields of scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a bioactive compound in drug discovery and development.
Medicine: Explored for its therapeutic properties, including potential use as an antimicrobial or anticancer agent.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2,4-Diisopropyloxetan-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The amine group can form hydrogen bonds or ionic interactions with biological molecules, influencing their activity. The oxetane ring’s strain energy can also play a role in its reactivity and interaction with other compounds.
Comparison with Similar Compounds
2,4-Diisopropyloxetan-3-ol: Similar structure but with a hydroxyl group instead of an amine.
2,4-Diisopropyloxetan-3-one: Contains a carbonyl group instead of an amine.
2,4-Diisopropyl-3-hydroxybutan-1-amine: Precursor in the synthesis of 2,4-Diisopropyloxetan-3-amine.
Uniqueness: this compound is unique due to the presence of both the oxetane ring and the amine group, which confer distinct chemical reactivity and potential biological activity. Its combination of structural features makes it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
2,4-di(propan-2-yl)oxetan-3-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19NO/c1-5(2)8-7(10)9(11-8)6(3)4/h5-9H,10H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FYJWPJINTRFCLQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1C(C(O1)C(C)C)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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